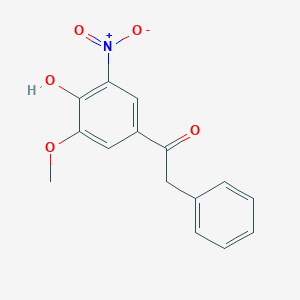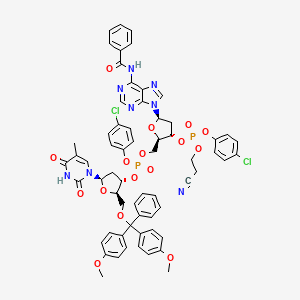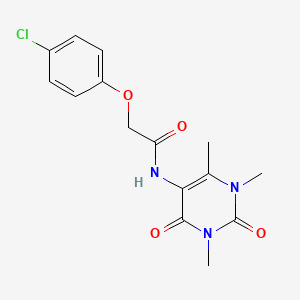
1,1'-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) is a complex organic compound that features a phthalazine core linked to azetidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine core, followed by the introduction of the azetidinone groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) include other phthalazine derivatives and azetidinone-containing molecules. Examples include:
- 1,4-Phthalazinediylbis(4-phenyl-3-chloro-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-methylphenyl)-3-chloro-2-azetidinone)
Uniqueness
The uniqueness of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
139108-71-7 |
|---|---|
分子式 |
C26H18Br2Cl2N6O2 |
分子量 |
677.2 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-1-[[4-[[2-(4-bromophenyl)-3-chloro-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-3-chloroazetidin-2-one |
InChI |
InChI=1S/C26H18Br2Cl2N6O2/c27-15-9-5-13(6-10-15)21-19(29)25(37)35(21)33-23-17-3-1-2-4-18(17)24(32-31-23)34-36-22(20(30)26(36)38)14-7-11-16(28)12-8-14/h1-12,19-22H,(H,31,33)(H,32,34) |
InChI 键 |
OJHUJFWMZUNRIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC=C(C=C4)Br)NN5C(C(C5=O)Cl)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
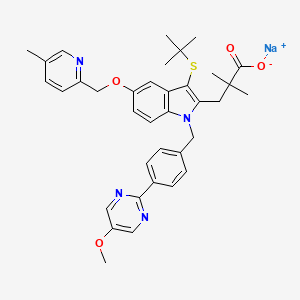
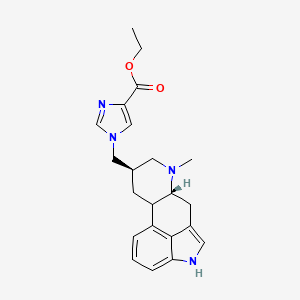
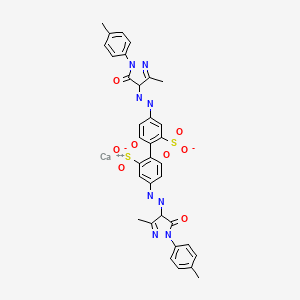

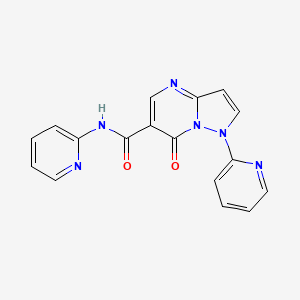
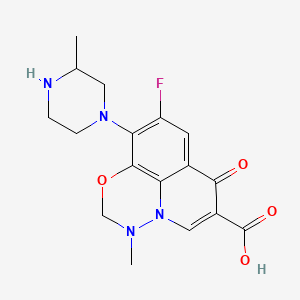
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)


